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Cat. No.: B610319

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-9851, also known as sofosbuvir (formerly PSI-7851), is a direct-acting antiviral agent that
has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. As a nucleotide
analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, GS-9851 effectively
terminates viral replication, leading to high cure rates across various HCV genotypes. This
technical guide provides an in-depth overview of the chemical structure, properties, mechanism
of action, and key experimental data related to GS-9851.

Chemical Structure and Properties

GS-9851 is a phosphoramidate prodrug of a uridine nucleotide analog. Its chemical name is
isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-
methyloxolan-2-yllmethoxy-phenoxyphosphoryllamino]propanoate. The presence of the
phosphoramidate moiety enhances the delivery of the active nucleotide into hepatocytes. GS-
9851 is a mixture of two diastereoisomers at the phosphorus center: GS-491241 (the Rp
isomer) and GS-7977 (the Sp isomer), with GS-7977 being the more pharmacologically active
component.
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Property Value
Chemical Formula C22H29FN309P
Molecular Weight 529.45 g/mol

isopropy! (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-
dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-

IUPAC Name
methyloxolan-2-ylJmethoxy-
phenoxyphosphoryllamino]propanoate
CAS Number 1190307-88-0
Synonyms Sofosbuvir, PSI-7851, GS-7977

Mechanism of Action and Metabolic Pathway

GS-9851 is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-
461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into
the nascent HCV RNA chain by the NS5B polymerase. The presence of the 2'-fluoro and 2'-C-
methyl modifications on the ribose sugar sterically hinders the addition of the subsequent
nucleotide, leading to chain termination and inhibition of viral replication.

The metabolic activation of GS-9851 occurs primarily in hepatocytes and involves a series of

enzymatic steps.
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Fig. 1: Metabolic activation pathway of GS-9851.

In Vitro Efficacy

The antiviral activity of GS-9851 has been evaluated in various HCV replicon systems. The
50% and 90% effective concentrations (EC50 and EC90) demonstrate its potent and pan-

genotypic activity.
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HCV Genotype Replicon System EC50 (pM) EC90 (pM)
la H77 0.08-0.14 0.41-0.43
1b Conl 0.03-0.10 0.16 - 0.40
2a JFH-1 0.03-0.05 0.13-0.28
3a S52 0.04 0.20

4a EDA43 0.03 0.12

5a SA13 0.08 0.30

6a HK6a 0.05 0.22

Pharmacokinetics

Pharmacokinetic studies of GS-9851 have been conducted in healthy subjects and patients

with chronic HCV infection. Following oral administration, GS-9851 is rapidly absorbed and

extensively metabolized. The primary circulating metabolite is the inactive nucleoside analog
GS-331007, while the active triphosphate, GS-461203, is concentrated within hepatocytes.

sinl i Study | lthy Subi

Dose Analyte Cmax AUCO-ast o ax (h) t1/2 (h)
(ng/mL) (ng-h/mL)

100 mg GS-9851 243 + 103 247 + 78 1.0 (0.5-15) 05%0.1

GS-566500 148 + 52 344 + 101 15(1.02.0) 27+06

GS-331007 453 + 111 4870 + 1040 4.0 (3.0-4.0) 17.8+4.8

400 mg GS-9851 618 + 321 632 + 204 1.0(0.52.0) 05+0.1

GS-566500 321+ 106 823 + 235 20(L0-40) 2904

GS-331007 10104230 16900+ 3800 4.0 (2.0-6.0) 27.5%6.9

Multiple Ascending Dose Study in HCV Genotype 1
Patients (400 mg/day for 7 days)
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AUCO0-24
Analyte Cmax (hg/mL) Tmax (h) t1/2 (h)
(ng-h/mL)
GS-9851 567 £ 160 579 + 158 1.0 (0.5-2.0) 05+0.1
GS-566500 257 £ 59 741 + 174 2.0 (1.0-4.0) 2.8+0.5
GS-331007 1080 + 240 18600 = 4200 4.0 (2.0-6.0) 25457

Experimental Protocols
In Vitro Antiviral Activity Assay (HCV Replicon System)
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Preparation
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Fig. 2: Workflow for determining in vitro antiviral activity.

Methodology:
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e Cell Culture: Huh-7 cells stably expressing an HCV subgenomic replicon containing a firefly
luciferase reporter gene are maintained in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for
selection.

o Assay Procedure:
o Cells are seeded at a density of 5,000 cells per well in a 96-well plate.

o After 24 hours, the culture medium is replaced with medium containing serial dilutions of
GS-9851.

o The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
e Data Analysis:

o Following incubation, the cells are lysed, and luciferase activity is measured using a
commercial luciferase assay system and a luminometer.

o The concentration of GS-9851 that inhibits HCV RNA replication by 50% (EC50) and 90%
(EC90) is calculated by fitting the dose-response data to a four-parameter logistic
equation.

Bioanalytical Method for Quantification in Human
Plasma
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Sample Preparation

Guman plasma sample is thawed]
Gn internal standard (e.g., deuterated GS-9851) is addecD
Groteins are precipitated with acetonitrile]

Erhe sample is centrifuged to pellet the precipitated proteins)

:

Erhe supernatant is transferred to a new plate for analysis]

- J

LC-MS/MVS Analysis

El'he prepared sample is injected into the LC-MS/MS system]

:

G\nalytes are separated on a C18 reverse-phase cqumrD

:

Gnalytes are detected and quantified using tandem mass spectrometry in multiple reaction monitoring (MRM) moda

- J
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 To cite this document: BenchChem. [GS-9851: A Technical Overview of a Potent Hepatitis C
Virus Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610319#chemical-structure-and-properties-of-gs-
9851]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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